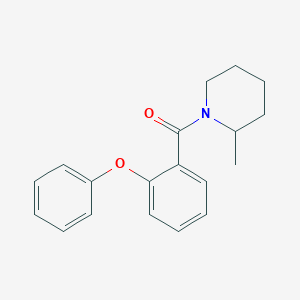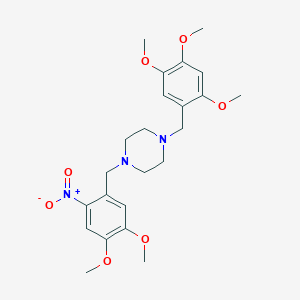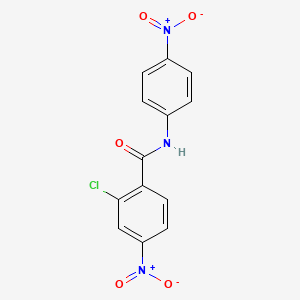![molecular formula C12H17ClN2O3S B5121986 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide, commonly known as CPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. CPB is a small molecule that has been shown to have promising anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
CPB exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. CPB has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, CPB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPB has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells. CPB has also been shown to inhibit tumor growth and metastasis in animal models. In addition, CPB has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent. However, CPB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. CPB also has a short half-life in vivo, which can limit its efficacy.
Zukünftige Richtungen
There are several future directions for CPB research. One direction is to optimize the synthesis method to improve the yield and purity of CPB. Another direction is to improve the bioavailability of CPB by modifying its chemical structure. Further studies are needed to understand the mechanisms of CPB's anti-inflammatory and anti-cancer effects. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CPB as a therapeutic agent.
Synthesemethoden
CPB can be synthesized through a multi-step process that involves the reaction of chlorosulfonic acid with 2-aminobenzoic acid to form 2-chlorobenzenesulfonic acid. This intermediate is then reacted with pentylamine to form 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide. The synthesis of CPB has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CPB has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CPB has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. CPB has been tested in vitro and in vivo in various cancer models, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-pentylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)